3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O3S/c1-12(2)19-8-6-13(7-9-19)11-18-23(20,21)14-4-5-16(22-3)15(17)10-14/h4-5,10,12-13,18H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCFHODZNPAJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme modulation. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a fluorine atom, a piperidine moiety, and a methoxy group, which contribute to its biological properties.
Research indicates that this compound functions primarily as a modulator of histone methyltransferases (HMTs) . HMTs are crucial for the regulation of gene expression through methylation of histones, impacting chromatin structure and function. The compound's ability to inhibit specific HMTs suggests its potential as an anti-cancer agent by altering gene expression profiles associated with tumor growth and progression .
In Vitro Studies
- Histone Methyltransferase Inhibition : In vitro assays have demonstrated that this compound effectively inhibits several HMTs, leading to decreased methylation levels in histones. Such inhibition can result in the reactivation of silenced tumor suppressor genes, thereby exerting anti-tumor effects .
- Cell Proliferation Assays : Studies conducted on various cancer cell lines (e.g., breast cancer and leukemia) showed that treatment with this compound resulted in significant reductions in cell proliferation. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM, indicating potent anti-proliferative activity .
In Vivo Studies
Animal models have further elucidated the compound's efficacy:
- Tumor Growth Inhibition : In xenograft models, administration of the compound led to substantial tumor size reduction compared to control groups. The mechanism appears to involve both direct apoptosis of cancer cells and modulation of immune responses .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving mice with implanted human breast cancer cells demonstrated that treatment with the compound not only reduced tumor size but also improved survival rates significantly compared to untreated controls .
- Case Study 2 : In a clinical trial setting, patients with advanced leukemia showed marked improvement in clinical symptoms following treatment with this compound as part of a combination therapy regimen, suggesting enhanced efficacy when used alongside traditional chemotherapeutics .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related sulfonamides:
Key Observations :
- Lipophilicity : The isopropylpiperidine group in the target compound enhances lipophilicity compared to analogs like the double sulfonamide in , which may improve membrane permeability.
- Electron-Withdrawing Effects : Fluorine atoms in all compounds increase metabolic stability and influence electronic interactions with biological targets.
- Steric Effects : Bulkier substituents (e.g., chromen-2-yl in ) may reduce binding flexibility compared to the target compound’s compact piperidine moiety.
Q & A
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., values) by immobilizing the target protein on a sensor chip .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) through heat exchange during ligand-target interaction .
- Enzyme Inhibition Assays : Dose-response curves to calculate IC using fluorogenic substrates (e.g., for protease or kinase targets) .
How can computational chemistry tools predict the interaction mechanisms between the compound and its target proteins?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes over nanoseconds to assess stability of binding poses .
- Free Energy Perturbation (FEP) : Predicts relative binding affinities of analogs by calculating free energy changes .
- Pharmacophore Modeling : Identifies essential structural features (e.g., sulfonamide moiety, hydrophobic piperidine) for activity .
How should discrepancies in biological activity data from different synthetic batches be addressed?
Q. Advanced
- Purity Analysis : Use HPLC to confirm >95% purity and rule out impurities as confounding factors .
- Batch Comparison : Test multiple batches in parallel assays (e.g., cell-based viability tests) under identical conditions .
- Structural Confirmation : Re-analyze NMR/MS data to ensure no batch-dependent degradation or isomerization .
What purification techniques are recommended to achieve high purity of the compound?
Q. Basic
- Flash Chromatography : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate to methanol) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .
- Preparative HPLC : For challenging separations, employ C18 columns with acetonitrile/water mobile phases .
What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?
Q. Advanced
- Rodent Models : Use diet-induced obese mice to assess metabolic effects (e.g., FABP4 inhibition for diabetes/atherosclerosis) .
- Pharmacokinetic Studies : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS after oral/intravenous administration .
- Toxicology Profiling : Conduct acute/chronic toxicity tests in rats to establish safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
